Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI:
10.1039/C9ME90019E
A graphical abstract is available for this content
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI:
10.1039/C8ME90025F
A graphical abstract is available for this content
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI:
10.1039/C9ME90002K
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2018-02-20 , DOI:
10.1039/C7ME00096K
Continuous manufacturing is widely used for the production of commodity products. Currently, it is attracting increasing interest from the pharmaceutical industry and regulatory agencies as a means to provide a consistent supply of medicines. Crystallisation is a key operation in the isolation of the majority of pharmaceuticals and has been demonstrated in a continuous manner on a number of compounds using a range of processing technologies and scales. Whilst basic design principles for crystallisations and continuous processes are known, applying these in the context of rapid pharmaceutical process development with the associated constraints of speed to market and limited material availability is challenging. A systematic approach for continuous crystallisation process design is required to avoid the risk that decisions made on one aspect of the process conspire to make a later development step or steps, either for crystallisation or another unit operation, more difficult. In response to this industry challenge, an innovative system-wide approach to decision making has been developed to support rapid, systematic, and efficient continuous seeded cooling crystallisation process design. For continuous crystallisation, the goal is to develop and operate a robust, consistent process with tight control of particle attributes. Here, an innovative system-based workflow is presented that addresses this challenge. The aim, methodology, key decisions and output at each at stage are defined and a case study is presented demonstrating the successful application of the workflow for the rapid design of processes to produce kilo quantities of product with distinct, specified attributes suited to the pharmaceutical development environment. This work concludes with a vision for future applications of workflows in continuous manufacturing development to achieve rapid performance based design of pharmaceuticals.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2016-04-05 , DOI:
10.1039/C5ME00013K
Carbon capture and storage (CCS) has gained great interest in recent years as a potential technology to mitigate industrial carbon dioxide (CO2) emissions. Ionic liquids (ILs) were identified as potential CO2 capturing solvents, due to their negligible vapour pressure, high thermal stability, and wide range of thermophysical properties. However, determining a task-specific IL merely through experimental studies is tedious and costly, as there are about a million possible combinations of cations and anions that may make up the ILs. This work presents a systematic approach to design an optimal IL for the purpose of carbon capture. The significant contribution of the presented approach in this work is the introduction of disjunctive programming to identify optimal operating conditions of the process involved while solving the IL synthesis problem. As studies show, the performance of ILs changes with the operating conditions, which in turn affects overall performance of the carbon capture process. Hence, the presented approach will determine the optimal IL by considering the effect of system operating conditions, and simultaneously determining optimal conditions of the carbon capture process. Operating conditions of the process are modelled as continuous variables; disjunctive programming can discretise these variables and reduce search space for results. Since most of the ILs to be designed are novel solvents, their thermophysical properties are estimated using the group contribution (GC) method. Appropriate structural constraints are defined to ensure the structure of the synthesised IL is feasible. An illustrative case study is solved to demonstrate the proposed approach.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2020-06-09 , DOI:
10.1039/D0ME00034E
Conjugated polymer films play a decisive role in the construction of photoactive elements in organic electronic devices. Their morphology is mainly determined by self-assembly processes during crystallization initiated by π–π interactions between aromatic rings. However, currently there are only very limited methods to construct polymer matrix models taking into account their crystallization in the framework of computer simulations. In this paper, we propose an extension of a mesoscale modeling methodology based on the dissipative particle dynamics method. We use poly(3-hexylthiophene) (P3HT) as a prototype of the mesoscopic model of polymer chains. To take into account the π–π interactions, we implement the formation and breaking of additional dynamic non-covalent bonds between coarse particles mapped to thiophene rings. We show that the introduction of dynamic bonds makes it possible to simulate the self-assembly of the conjugated polymer chains into a hexagonally packed cylinder morphology and lamellar morphology with large thiophene stacks.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2017-11-21 , DOI:
10.1039/C7ME00087A
In this work, a density functional theory (DFT) methodology was developed and validated against experimental data for relative hydrogen abstraction (Cs) and monomer reactivity ratio (r1) parameters associated with free radical polymerization. For hydrogen abstraction, we considered ethane, cyclohexane, 2-butanone, propylene, isobutene, isobutane and propanal while methyl methacrylate, vinyl acetate, 1-butene, propylene and isobutene were the molecules of choice for benchmarking r1. It was shown that the M06-2X/6-311+G(3df,2p)//B3LYP/6-31+G(d,p) level of theory along with the counterpoise correction for the basis set superposition error (BSSE) produced estimated values in excellent agreement with experimental data. The calculated parameters were within a factor of 1.5 from the experimental values. This translated into a maximum error of 0.32 kcal mol−1 in Gibbs free energy of activation difference. The only exception was Cs for ethane with an experimental-to-calculated ratio of 3.0. Even then, the DFT estimate was within the experimental error. Furthermore, the approach managed to capture a wide range of empirical parameters as well as distinguish between monomers with close values. This robust and computationally inexpensive method can be applied to elucidate the reactivity of much larger species of industrial importance and rationally design the next generation of branching and chain-transfer agents for low density polyethylene (LDPE) systems.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2018-05-07 , DOI:
10.1039/C8ME00015H
Lipidic bicontinuous cubic (QII) matrices are a class of liquid-crystalline matrices with three-dimensional (3D) continuity and periodicity. Owing to their unique nanostructures, they have attracted extensive attention as matrices for various bio-functional molecules such as enzymes, DNA, and membrane proteins. In the present study, we have succeeded in developing novel QII matrices using monoolein (MO) as an amphiphile and amino acid ionic liquids (AAILs) as solvents. By employing various AAILs, it has been found that the design of AAILs plays a key role in inducing QII liquid-crystalline phases. It is noteworthy that the excellent designability of AAILs enables the development of QII matrices showing various unique behaviors that are totally different from those of conventional QII matrices containing water as a solvent. For example, the AAIL-based QII matrices preserve the 3D nanostructures even in a low temperature region (lower than 0 °C). It is also possible to design QII matrices that preserve the nanostructures for a long period of time under conventional conditions using these AAILs; on the other hand, for water-based QII matrices, special conditions, such as relative humidity over 90%, are required for preserving the nanostructures; moreover, the cubic lattice constant can be controlled from 88 to 100 Å by tuning the AAILs. Herein, we not only present the results showing the advantages of the AAIL-based QII matrices in terms of their nanostructure design, but also describe our finding of a primary result showing that the AAIL-based QII matrices have great potential to be used as a matrix for some proteins to form secondary structures. Considering the recent significant progress made in the design of biocompatible ionic liquids, we believe that the present matrix design will lead to the development of a new technology for controlling the functions and behavior of various bio-functional molecules.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2021-04-13 , DOI:
10.1039/D1ME00010A
Few (macro)molecular inhibitors of inorganic scale can suppress both nucleation and crystal growth. In this study, we examine a series of potential inhibitors of barium sulfate (barite), which is a common scale that poses systemic problems owing to its low solubility. We show that alginate (an acidic polysaccharide) is an anomaly among a diverse set of carboxylate-based modifiers of barite crystallization based on its ability to completely suppress both nucleation and crystal growth. Bulk crystallization assays reveal that alginate completely suppresses barite nucleation. Experiments to quantify barite crystal growth kinetics at the macroscopic level under different flow conditions revealed that alginate is also a potent inhibitor of crystal growth, with full suppression of crystallization occurring at a modifier concentration of 60 nM. Time-resolved microfluidics experiments revealed alginate's affinity to interact with all principal crystallographic faces of barite, which is uncommon among inhibitors of various inorganic crystals reported in literature. In situ atomic force microscopy experiments to probe the interactions between alginate and barite crystal surfaces revealed a transition from step bunching to step pinning modes of action at low and high alginate concentrations, respectively. The findings in this study highlight the dual roles and exceptional performance of alginate as a barite scale inhibitor. Owing to its natural abundance in brown algae, alginate is a promising and green alternative to current scale treatments.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2021-01-13 , DOI:
10.1039/D0ME00157K
The development of thermolabile substance carriers with a variable shape, size, and release kinetics is one of the most difficult goals of the pharmaceutical industry. Here, we propose to use the two-step combination of two-photon polymerization (2PP) and micromolding techniques to fabricate particles of a preset shape and size from star-shaped methacrylate functionalized poly(D,L)-lactides. Using a 2PP set-up, we fabricated an E-Shell cube-patterned matrix used to prepare a silicon mold. Then this mold was filled with functionalized poly(D,L)-lactides mixed with 4,4′-bis(dimethylamino)benzophenone as a photoinitiator and exposed to UV irradiation to crosslink particles which were further easily detached. The study revealed that the arm length of the functionalized polylactides caused differences in the mechanical properties and surface topography of the fabricated particles that determined their degradation rate, drug loading and release. Using the arm length as a structure parameter, one can prepare tailored polylactide particles with controllable substance release.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.70 | 0 | Science Citation Index Expanded | Not |
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